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Compound of Interest

Compound Name: 2-Hydroxyethyl acetate

CAS No.: 65071-98-9

Cat. No.: B7771454

Get Quote

This technical guide offers an in-depth exploration of the spectroscopic profile of 2-
Hydroxyethyl acetate (CAS 542-59-6), a bifunctional molecule of significant interest in

chemical synthesis and materials science.[1][2] As a compound possessing both a primary

hydroxyl and an ester functional group, its characterization through various spectroscopic

techniques is fundamental to quality control, reaction monitoring, and structural elucidation.

This document provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, tailored for researchers, scientists, and professionals

in drug development.

Molecular Structure and Spectroscopic Overview
2-Hydroxyethyl acetate, also known as ethylene glycol monoacetate, has a simple yet

informative molecular structure that gives rise to a distinct spectroscopic fingerprint.[1][2][3]

Understanding the correlation between the molecular structure and the spectral data is key to

its unambiguous identification and characterization.

Molecular Structure of 2-Hydroxyethyl Acetate
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Caption: Chemical structure of 2-Hydroxyethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-Hydroxyethyl acetate, both ¹H and ¹³C NMR provide unambiguous evidence

for its structure.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Hydroxyethyl acetate is characterized by four distinct signals,

corresponding to the four unique proton environments in the molecule. The chemical shifts (δ)

are influenced by the electronegativity of the neighboring oxygen atoms.

Table 1: ¹H NMR Spectral Data for 2-Hydroxyethyl Acetate

Signal
Chemical Shift
(ppm)

Multiplicity Integration Assignment

a ~2.0 Singlet 3H CH₃-C=O

b ~3.7 Triplet 2H HO-CH₂-

c ~4.2 Triplet 2H -CH₂-O-C=O

d ~3.0 Singlet (broad) 1H -OH

Note: Chemical shifts can vary slightly depending on the solvent used.[4]

¹H NMR Interpretation Workflow
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¹H NMR Spectrum Analysis

Structural Assignment

Singlet at ~2.0 ppm (3H)

Methyl protons (CH₃) of the acetate group

Triplet at ~3.7 ppm (2H)

Methylene protons (CH₂) adjacent to the hydroxyl group

Triplet at ~4.2 ppm (2H)

Methylene protons (CH₂) adjacent to the ester oxygen

Broad Singlet at ~3.0 ppm (1H)

Hydroxyl proton (-OH)

Click to download full resolution via product page

Caption: Workflow for assigning proton signals in the ¹H NMR spectrum.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 2-Hydroxyethyl acetate displays four signals, corresponding to the

four carbon atoms in different chemical environments.

Table 2: ¹³C NMR Spectral Data for 2-Hydroxyethyl Acetate

Signal Chemical Shift (ppm) Assignment

1 ~21.0 CH₃-C=O

2 ~60.5 HO-CH₂-

3 ~65.0 -CH₂-O-C=O

4 ~171.0 -C=O

Note: Chemical shifts can vary slightly depending on the solvent used.[4]

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve ~10-20 mg of 2-Hydroxyethyl acetate in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16

scans.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans (e.g., 128 or more) is typically required due to the lower natural

abundance of ¹³C.

Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform

baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both

spectra to the solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Hydroxyethyl acetate shows characteristic absorption bands for the hydroxyl

and ester groups.[1]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Functional Group Description

~3400 (broad) O-H (hydroxyl) Alcohol stretch

~1740 (strong) C=O (ester) Carbonyl stretch

~1240 C-O (ester) C-O stretch

~1050 C-O (alcohol) C-O stretch

Note: Data represents typical absorption bands.[1][5]

Experimental Protocol for IR Spectroscopy (Liquid Film)
Sample Preparation: Place a small drop of neat 2-Hydroxyethyl acetate onto a salt plate

(e.g., NaCl or KBr).
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Background Spectrum: Acquire a background spectrum of the empty sample compartment to

account for atmospheric CO₂ and H₂O.

Sample Spectrum: Place the salt plate with the sample in the spectrometer and acquire the

IR spectrum.

Data Analysis: Identify the characteristic absorption peaks and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Hydroxyethyl acetate, the molecular ion peak and characteristic fragment

ions can be observed.

Table 4: Mass Spectrometry Data

m/z Interpretation

104 Molecular Ion [M]⁺

87 [M - OH]⁺

73 [M - OCH₃]⁺

61 [HOCH₂CH₂O]⁺

45 [HOCH₂]⁺

43 [CH₃CO]⁺ (Base Peak)

Note: Fragmentation patterns can vary depending on the ionization method used.[6]

Mass Spectrometry Fragmentation Pathway
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Caption: Proposed fragmentation pathways for 2-Hydroxyethyl acetate in mass spectrometry.

Experimental Protocol for Mass Spectrometry (Electron
Ionization)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or through a gas chromatograph (GC-MS).

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure of the compound.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating

framework for the identification and characterization of 2-Hydroxyethyl acetate. The

combination of NMR, IR, and MS techniques offers a powerful analytical toolkit for researchers

and scientists. By understanding the principles behind each technique and the correlation
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between molecular structure and spectral output, professionals in drug development and other

scientific fields can confidently utilize this versatile compound in their work.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C542596&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/10960
https://www.benchchem.com/product/b7771454/docs?utm_src=pdf-body#a-comprehensive-spectroscopic-guide-to-2-hydroxyethyl-acetate
https://www.pharmaffiliates.com/en/2-hydroxyethyl-acetate
https://www.benchchem.com/product/b7771454?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/product/b165343
https://pubchem.ncbi.nlm.nih.gov/compound/10960
https://www.pharmaffiliates.com/en/542-59-6-2-hydroxyethyl-acetate-pai01002210.html
https://wap.guidechem.com/dictionary/en/542-59-6.html
https://www.chemicalbook.com/SpectrumEN_542-59-6_IR1.htm
https://m.chemicalbook.com/SpectrumEN_542-59-6_MS.htm
https://www.benchchem.com/product/b7771454/docs#a-comprehensive-spectroscopic-guide-to-2-hydroxyethyl-acetate
https://www.benchchem.com/product/b7771454/docs#a-comprehensive-spectroscopic-guide-to-2-hydroxyethyl-acetate
https://www.benchchem.com/product/b7771454/docs#a-comprehensive-spectroscopic-guide-to-2-hydroxyethyl-acetate
https://www.benchchem.com/product/b7771454/docs#a-comprehensive-spectroscopic-guide-to-2-hydroxyethyl-acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7771454?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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